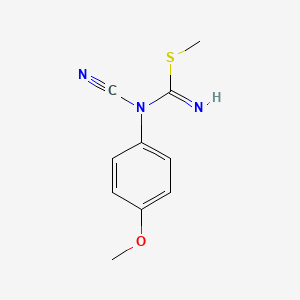

Methyl cyano(4-methoxyphenyl)carbamimidothioate

描述

属性

分子式 |

C10H11N3OS |

|---|---|

分子量 |

221.28 g/mol |

IUPAC 名称 |

methyl N-cyano-N-(4-methoxyphenyl)carbamimidothioate |

InChI |

InChI=1S/C10H11N3OS/c1-14-9-5-3-8(4-6-9)13(7-11)10(12)15-2/h3-6,12H,1-2H3 |

InChI 键 |

PRIJWCHQNVLBDS-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)N(C#N)C(=N)SC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyano(4-methoxyphenyl)carbamimidothioate typically involves the reaction of 4-methoxyphenyl isothiocyanate with methyl cyanoacetate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of methyl cyano(4-methoxyphenyl)carbamimidothioate may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is then purified using techniques such as recrystallization or distillation.

化学反应分析

Types of Reactions

Methyl cyano(4-methoxyphenyl)carbamimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamimidothioates.

科学研究应用

Methyl cyano(4-methoxyphenyl)carbamimidothioate has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

作用机制

The mechanism of action of methyl cyano(4-methoxyphenyl)carbamimidothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In electronic applications, the compound’s unique structure allows it to participate in charge transfer processes, making it suitable for use in organic electronic devices .

相似化合物的比较

Structural Analogues and Substituent Effects

Carbamimidothioates vary primarily in aryl substituents and functional groups, which significantly influence their reactivity and biological activity.

Key Observations :

Physical and Chemical Properties

- Solubility : The 4-methoxyphenyl group improves aqueous solubility compared to hydrophobic analogues (e.g., 4-chlorophenyl derivatives ).

- Thermal Stability: Cyano-containing derivatives (e.g., ) exhibit higher thermal stability (predicted boiling point > 385°C) than alkyl-substituted carbamimidothioates .

- Crystallography : Carbamimidothioates with sugar moieties (e.g., ) adopt Z-configurations to avoid steric clashes, a feature conserved across the family .

生物活性

Methyl cyano(4-methoxyphenyl)carbamimidothioate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Methyl cyano(4-methoxyphenyl)carbamimidothioate belongs to a class of compounds known as thiazoles, which are characterized by their sulfur-containing heterocyclic structure. The synthesis typically involves the reaction of 4-methoxyphenyl isothiocyanate with methyl cyanoacetate, followed by hydrolysis and cyclization steps to yield the final product. The structural formula can be represented as follows:

Antiproliferative Effects

Research has demonstrated that methyl cyano(4-methoxyphenyl)carbamimidothioate exhibits significant antiproliferative activity against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit the growth of human leukemia (U-937) and melanoma (SK-MEL-1) cells with IC50 values ranging from 5.7 to 12.2 μM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 8e | U-937 | 5.7 |

| 8k | SK-MEL-1 | 12.2 |

These findings suggest that methyl cyano(4-methoxyphenyl)carbamimidothioate may act through mechanisms that induce apoptosis in cancer cells, as evidenced by time and concentration-dependent studies .

The mechanisms underlying the biological activity of methyl cyano(4-methoxyphenyl)carbamimidothioate appear to involve interference with key cellular processes:

- Tubulin Polymerization : Although some derivatives showed weak inhibition of tubulin polymerization (IC50 > 20 μM), this suggests that alternative pathways may be targeted rather than direct interaction with tubulin .

- Cyclin-Dependent Kinases (CDKs) : The compound has been evaluated for its ability to inhibit CDK activity, with minimal effects observed at concentrations up to 10 μM . This indicates that its antiproliferative effects may not be primarily mediated through CDK inhibition.

Selectivity and Safety Profile

A notable aspect of methyl cyano(4-methoxyphenyl)carbamimidothioate is its selectivity for cancerous cells over normal cells. In vitro assays against peripheral blood lymphocytes from healthy donors revealed an IC50 greater than 100 μM, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated related compounds within the same chemical family, providing insights into structure-activity relationships:

- Comparative Studies : Derivatives with different substituents on the phenyl ring were found to exhibit varying degrees of antiproliferative activity, highlighting the importance of electronic effects and steric hindrance in determining biological efficacy .

- In Vivo Studies : Further research is warranted to evaluate the in vivo efficacy and pharmacokinetics of methyl cyano(4-methoxyphenyl)carbamimidothioate, as preliminary data suggest promising anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。